molecular formula C10H9BrFN B1449420 7-Bromo-3-ethyl-4-fluoro-1H-indole CAS No. 1360970-48-4

7-Bromo-3-ethyl-4-fluoro-1H-indole

Cat. No.: B1449420
CAS No.: 1360970-48-4
M. Wt: 242.09 g/mol
InChI Key: WDTUVFZPKWJJMK-UHFFFAOYSA-N
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Description

Indole (B1671886) Derivatives as Privileged Chemical Scaffolds

The indole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgnih.govelsevier.comcambridgemedchemconsulting.commdpi.com This designation stems from the recurring appearance of the indole motif in a vast number of biologically active natural products and synthetic compounds. mdpi.com The ability of the indole framework to serve as a versatile template for interacting with a multitude of biological targets, such as enzymes and receptors, has cemented its importance in drug discovery. mdpi.com The indole structure is present in many marketed drugs and compounds under clinical investigation. elsevier.commdpi.com Its inherent structural features allow for the presentation of substituents in a defined three-dimensional arrangement, which is crucial for specific molecular recognition processes. cambridgemedchemconsulting.com

The academic fascination with indoles is also fueled by their rich and diverse reactivity, which allows for the synthesis of complex molecular architectures. goettingen-research-online.de The indole nucleus is an electron-rich aromatic system, making it amenable to a wide range of chemical transformations. This versatility has enabled chemists to generate extensive libraries of indole derivatives for biological screening and the development of novel functional materials. nih.gov

The Distinctive Role of Halogenation and Alkylation in Indole Functionalization

The introduction of halogen atoms and alkyl groups onto the indole scaffold is a powerful strategy for modulating its electronic properties, reactivity, and biological activity. The specific substitution pattern in 7-Bromo-3-ethyl-4-fluoro-1H-indole, with halogens at the 4- and 7-positions and an ethyl group at the 3-position, is a deliberate design to fine-tune the molecule's characteristics.

Halogenation (Bromine and Fluorine): The presence of bromine and fluorine atoms significantly influences the electronic landscape of the indole ring. Halogens are electron-withdrawing through the inductive effect, yet they can also act as electron-donors through resonance. The incorporation of halogens can enhance the metabolic stability and bioavailability of a molecule. nih.gov

Fluorine: The small size and high electronegativity of the fluorine atom at the C4-position can lead to profound changes in the molecule's conformation and binding affinities. Fluorine substitution is a common strategy in medicinal chemistry to improve properties such as metabolic stability and binding affinity.

Bromine: The bromine atom at the C7-position, being larger and more polarizable than fluorine, can introduce specific steric and electronic perturbations. The carbon-bromine bond also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions. nih.gov The enzymatic halogenation of indoles, including at the 7-position, is a known biosynthetic strategy in nature. nih.gov

Alkylation (Ethyl): The C3-position of indole is the most nucleophilic and is readily alkylated. researchgate.net The introduction of an ethyl group at this position has several implications:

It blocks the most reactive site of the indole nucleus, which can direct further electrophilic substitution to other positions.

The ethyl group adds lipophilicity to the molecule, which can influence its solubility and ability to cross cell membranes.

The presence of a C3-alkyl substituent is a common feature in many bioactive indole derivatives. frontiersin.org The synthesis of 3-ethylindole can be achieved through various methods, including the reduction of 3-acetylindole. researchgate.net

The combination of these substituents in this compound results in a molecule with a unique electronic and steric profile, making it an interesting subject for further chemical exploration.

Research Landscape of Poly-substituted Indoles and their Academic Relevance

The field of organic synthesis is continually seeking new and efficient methods to create complex, polysubstituted heterocyclic compounds. Polysubstituted indoles are of significant academic interest due to their prevalence in biologically active compounds and functional materials. researchgate.net Research in this area focuses on developing regioselective methods to introduce multiple, diverse functional groups onto the indole core.

The synthesis of highly substituted indoles often requires multi-step sequences and the use of advanced catalytic methods. For instance, the C-H activation and functionalization of indoles is a prominent area of research, offering atom-economical routes to complex derivatives. acs.orgnih.gov The development of methods for the direct C-H halogenation and alkylation of the indole ring is also a key focus. researchgate.netbeilstein-journals.org

The academic relevance of compounds like this compound lies in their potential as building blocks for more complex molecules. The strategic placement of bromo, fluoro, and ethyl groups provides multiple points for diversification, allowing for the systematic exploration of structure-activity relationships in various contexts. The synthesis of such polysubstituted indoles contributes to the broader toolkit of synthetic chemists and provides new molecular entities for investigation in medicinal chemistry and materials science.

Chemical Data of Related Indole Derivatives

To provide context for the properties of this compound, the following tables summarize available data for structurally related compounds.

Table 1: Physicochemical Properties of Related Halogenated Indoles

Compound Name Molecular Formula Molecular Weight ( g/mol ) Reference
4-Bromo-7-fluoro-1H-indole C₈H₅BrFN 214.03 nih.gov
7-Bromo-5-fluoro-3-methyl-1H-indole C₉H₇BrFN 228.06 nih.gov
4-Bromo-7-fluoro-1H-indole-2,3-dione C₈H₃BrFNO₂ 244.02

Table 2: Synthetic Methods for Indole Functionalization

Reaction Type Reagents and Conditions Target Functionality Reference
C3-Alkylation Indoles, Maleimides, BF₃-OEt₂ 3-Indolylsuccinimides nih.gov
C3-Alkylation Indoles, Amine-based alkylating agents, B(C₆F₅)₃ C3-Alkylindoles acs.org
C3-Halogenation 2-Trifluoromethylindole, NCS or NBS 3-Chloro/Bromo-2-trifluoromethylindoles nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-ethyl-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-7(11)3-4-8(12)9(6)10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUVFZPKWJJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C(C=CC(=C12)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 3 Ethyl 4 Fluoro 1h Indole and Its Regioisomers

Strategic Approaches to Regioselective Bromination at the C7-Position of Indoles

The inherent reactivity of the indole (B1671886) ring typically favors electrophilic substitution at the C3 position, followed by C2 and C5. Consequently, achieving selective functionalization at the C7 position necessitates specialized strategies that can override the natural reactivity of the heterocycle.

Electrophilic Aromatic Substitution Pathways for C7-Bromination

Direct electrophilic bromination of an unsubstituted indole nucleus overwhelmingly yields the 3-bromoindole. However, by strategically blocking the more reactive positions and modulating the electronic properties of the indole ring, the C7 position can be targeted. The use of N-Bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds, including electron-rich heterocycles like indoles. wikipedia.orgyoutube.com For electron-rich aromatic compounds, such as phenols and anilines, bromination with NBS in DMF as the solvent can lead to high para-selectivity. wikipedia.org

A plausible strategy for the C7-bromination of a pre-functionalized indole, such as a 4-fluoro-3-ethylindole, would involve the careful selection of reaction conditions to favor substitution at the sterically accessible and electronically viable C7 position. The presence of a fluorine atom at C4 and an ethyl group at C3 will influence the electron density distribution within the benzene (B151609) portion of the indole ring, thereby affecting the regiochemical outcome of the bromination.

Directed Ortho-Metallation Strategies for C7-Functionalization

A more robust and highly regioselective method for functionalizing the C7 position is through directed ortho-metalation (DoM). rsc.org This strategy involves the installation of a directing group (DG) on the indole nitrogen (N1 position), which then directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C7 position. The resulting C7-lithiated indole can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to afford the 7-bromoindole (B1273607) with high precision. nih.gov

Directing GroupMetalating AgentBrominating AgentOutcomeReference
N-Phosphinoyln-BuLiElectrophileC7-Substituted Indole nih.gov
N-PivaloylRhodium Catalyst-C7-Functionalization researchgate.net
N-Silyln-BuLi / Cr(CO)3ElectrophileC4/C7-Functionalization nih.gov

Methodologies for Regioselective Fluorination at the C4-Position of Indoles

The introduction of fluorine into the C4 position of the indole ring is a challenging transformation due to the lower reactivity of this position compared to others on the benzene portion of the heterocycle.

Introduction of Fluorine via Fluorinated Reagents and Oxidative Fluorination

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are powerful tools for the direct introduction of fluorine onto aromatic rings. sigmaaldrich.com While direct fluorination of unsubstituted indoles with reagents like Selectfluor® often leads to complex product mixtures or substitution at more reactive positions like C3 or C5, strategic substrate design can facilitate C4-fluorination. acs.orgacs.org For instance, the presence of specific directing groups at the C3 position can steer the fluorination to the C4 position.

Oxidative fluorination represents another avenue for the synthesis of fluorinated indoles. These methods often involve the oxidation of the indole ring to create a more reactive intermediate that can then be trapped by a fluoride (B91410) source. However, these reactions can sometimes lead to dearomatized products or over-oxidation. nih.govacs.org Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can be converted to monofluoroindoles. researchgate.net

Fluorinating AgentSubstrateOutcomeReference
Selectfluor®3-Substituted Indoles3-Fluorooxindoles acs.org
Selectfluor®Substituted Indoles3,3-Difluoroindolin-2-ols acs.org
Anodic FluorinationN-Acetyl-3-substituted indolesMonofluoroindoles researchgate.net

Novel Approaches to Fluorine Incorporation on the Indole Ring System

Given the challenges of direct C4-fluorination on a pre-formed indole nucleus, a more common and often more efficient strategy is to construct the indole ring from a precursor that already contains the fluorine atom at the desired position. A well-established method for the synthesis of 4-fluoroindole (B1304775) involves starting from 2-fluoro-6-nitrotoluene. This approach ensures that the fluorine atom is unambiguously positioned at C4 of the final indole product.

Synthetic Routes for the Introduction of the C3-Ethyl Group in Indoles

The introduction of an ethyl group at the C3 position of the indole ring is a well-precedented transformation and can be achieved through various synthetic methods.

One of the most classical methods for constructing 3-substituted indoles is the Fischer indole synthesis. For the synthesis of 3-ethylindole, this would involve the reaction of phenylhydrazine (B124118) with butanal under acidic conditions. researchgate.netresearchgate.net This method is robust and allows for the large-scale preparation of the desired product.

Alternatively, for a pre-formed indole, C3-alkylation can be achieved. This typically involves the reaction of the indole with an ethylating agent. A common approach is the Friedel-Crafts type alkylation, although this can sometimes lead to polysubstitution. More controlled methods involve the formation of an indolyl Grignard or lithio species, followed by reaction with an ethyl halide. A modern and efficient approach to C3-alkylated indoles involves the formation of an indolyl alcohol followed by a metal-free transfer hydrogenation. nih.gov Additionally, the aza-alkylation reaction at the C3 position allows for the introduction of an aminomethyl group, which can be further elaborated. rsc.org Boron trifluoride etherate has also been shown to be an effective catalyst for the C3-alkylation of indoles. nih.gov

MethodReagentsProductReference
Fischer Indole SynthesisPhenylhydrazine, Butanal, Acid3-Ethylindole researchgate.netresearchgate.net
C3-AlkylationIndole, Ethylating Agent3-Ethylindole nih.govnih.gov
Aza-alkylationIndole, Aldehyde, AmineC3-Aminomethyl Indole rsc.org

Alkylation and Cross-Coupling Strategies at the C3-Position

The introduction of an ethyl group at the C3-position of the indole nucleus is a key transformation for the synthesis of the target compound. The C3-position of indole is inherently nucleophilic and prone to electrophilic substitution. frontiersin.org Direct C3-alkylation is a common strategy, and various methods have been developed to achieve this transformation with high regioselectivity and efficiency.

Friedel-Crafts type reactions are a classical approach for C3-alkylation. nih.gov These reactions typically employ a Lewis acid catalyst to activate an alkylating agent, which then reacts with the electron-rich indole. For instance, the use of BF3-OEt2 has been shown to effectively catalyze the C3-alkylation of indoles with various electrophiles. nih.gov Another strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as nickel or iridium. researchgate.netrsc.org This method is advantageous as it uses readily available alcohols and generates water as the only byproduct. rsc.org

A non-catalytic method for C3-alkylation has been demonstrated using a stoichiometric amount of a strong base like potassium hydroxide (B78521) (KOH) with alcohols as the electrophile source under solvent-free conditions. researchgate.net This approach avoids the use of hazardous alkyl halides and expensive transition metals. researchgate.net For the synthesis of 3-ethylindole, a specific procedure involves the protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by bromination at the C3-position. Subsequent lithium-halogen exchange and reaction with ethyl iodide yields the desired 1-(tert-butyldimethylsilyl)-3-ethylindole. orgsyn.org This method offers a high degree of control for introducing the ethyl group specifically at the C3-position. orgsyn.org

MethodCatalyst/ReagentElectrophileKey FeaturesReference
Friedel-Crafts Alkylation BF3-OEt2VariousWell-established, broad scope. nih.gov
Borrowing Hydrogen Nickel complexAlcoholsUses readily available alcohols, atom-economical. rsc.org
Hydrogen Autotransfer [Cp*IrCl2]2 / BaseAlcoholsInitially limited to benzylic alcohols, newer methods have broader scope. researchgate.net
Base-Mediated KOH (stoichiometric)AlcoholsSolvent-free, avoids transition metals and alkyl halides. researchgate.net
Silyl-Protected Intermediate 1. n-BuLi, t-BuMe2SiCl 2. NBS 3. t-BuLi 4. EtIEthyl IodideHigh regioselectivity for C3-functionalization. orgsyn.org

Tandem Reactions and Cascade Cyclizations for 3-Alkyl Indole Synthesis

Tandem or cascade reactions provide an elegant and efficient approach to constructing complex molecular architectures like substituted indoles from simpler precursors in a single operation. iitj.ac.in These processes are characterized by their high atom economy and ability to generate molecular complexity rapidly. iitj.ac.in

One strategy for the synthesis of 3-substituted indoles involves the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides. acs.org In this reaction, a 1,2-carbon migration leads to a vinylidene intermediate, which then undergoes cyclization to form the 3-substituted indole skeleton. acs.org This method offers a distinct pathway compared to traditional cyclizations that typically yield 2-substituted indoles. The choice of the N-protecting group on the anilide substrate is crucial for directing the reaction towards the desired 3-substituted product. acs.org

Cascade reactions involving nitrones and allenes have also been developed for the synthesis of various indole derivatives. nih.gov The chemoselectivity of these complex transformations can be controlled by the substrate, reaction conditions, and the use of catalysts. nih.gov Another powerful cascade strategy involves tandem Diels-Alder/1,3-dipolar cycloaddition reactions, which can rapidly build polycyclic indole structures. rsc.org While often used for complex alkaloids, the principles can be adapted for the synthesis of simpler 3-alkylindoles by choosing appropriate starting materials. These methods highlight the power of cascade reactions to construct the core of natural products and other complex molecules in a single step. iitj.ac.in

Convergent and Divergent Synthesis of 7-Bromo-3-ethyl-4-fluoro-1H-indole

The synthesis of a polysubstituted indole like this compound can be approached through either a convergent or a divergent strategy.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more key fragments of the target molecule, which are then combined in the final stages. For the target compound, a plausible convergent strategy is the Fischer indole synthesis. This would involve the condensation of a specifically substituted phenylhydrazine, namely (2-bromo-5-fluorophenyl)hydrazine (B2956867), with an appropriate ketone, 2-butanone, to directly form the 3-ethylindole core. This classic reaction remains a cornerstone of indole synthesis and can be adapted for complex targets. rsc.org The main challenge in this approach is the synthesis of the required substituted hydrazine (B178648) precursor.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of related structures. For the target molecule, a divergent approach could start from a pre-formed, appropriately substituted indole core, such as 7-bromo-4-fluoro-1H-indole. This intermediate could then be subjected to a regioselective C3-ethylation reaction, as described in section 2.3.1. This approach allows for the late-stage introduction of the C3-substituent, which can be advantageous for creating a library of analogs with different C3-alkyl groups. An example of a divergent approach in a related system is the synthesis of various indole alkaloids from a common cycloaddition product, demonstrating the efficiency of this strategy for generating structural diversity. rsc.org

Synthetic StrategyDescriptionKey Reaction ExampleAdvantages
Convergent Key fragments are synthesized separately and then combined.Fischer Indole Synthesis of (2-bromo-5-fluorophenyl)hydrazine and 2-butanone.Often more efficient for complex targets; allows for independent optimization of fragment syntheses.
Divergent A common intermediate is elaborated into multiple target molecules.C3-ethylation of a pre-formed 7-bromo-4-fluoro-1H-indole.Efficient for creating libraries of analogs; flexible for late-stage modifications.

Green Chemistry Principles in the Synthesis of Halogenated and Alkylated Indoles

Applying green chemistry principles to the synthesis of functionalized indoles aims to reduce the environmental impact by using safer solvents, reducing waste, and employing catalytic methods.

For the halogenation step required to introduce the bromine atom at C7, traditional methods often use hazardous reagents and chlorinated solvents. rsc.org A greener alternative is the use of N-halosuccinimides in more environmentally benign solvents like heptane (B126788), facilitated by an organocatalyst. rsc.org This method has been shown to be effective for the bromination of a wide range of aromatic compounds, including those susceptible to oxidation. rsc.org

For the C3-alkylation step, the use of alcohols as alkylating agents via a "borrowing hydrogen" strategy is a prime example of a green process. researchgate.netrsc.org This avoids the use of toxic alkyl halides and produces water as the sole theoretical byproduct. Furthermore, performing reactions under solvent-free conditions, as demonstrated for the base-mediated C3-alkylation of indoles with alcohols, significantly enhances the sustainability of the process. researchgate.netnih.gov The use of water as a solvent is another key aspect of green chemistry. The Br2-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds has been successfully demonstrated in water, showcasing the potential for aqueous media in indole functionalization. nih.gov Furthermore, developing synthetic routes from renewable starting materials offers a significant boost to the sustainability of indole synthesis. rsc.org

Green Chemistry PrincipleApplication in Indole SynthesisExample MethodReference
Safer Solvents Replacing chlorinated solvents with heptane or water.Indole-catalyzed bromination in heptane; Br2-catalyzed reactions in water. rsc.orgnih.gov
Atom Economy Using reactions that incorporate most of the starting material into the product."Borrowing hydrogen" C3-alkylation with alcohols (water is the only byproduct). researchgate.netrsc.org
Use of Catalysis Replacing stoichiometric reagents with catalytic alternatives.Transition-metal or organocatalyzed alkylation and halogenation reactions. rsc.orgrsc.org
Solvent-Free Conditions Eliminating the need for a solvent.KOH-mediated C3-alkylation of indoles with alcohols. researchgate.net
Renewable Feedstocks Synthesizing indoles from bio-based starting materials.Synthesis from aromatic platform chemicals derived from lignin. rsc.org

Elucidation of Chemical Reactivity and Derivatization Pathways of 7 Bromo 3 Ethyl 4 Fluoro 1h Indole

Reactivity Profiling of the Bromine Moiety at C7

The carbon-bromine bond at the C7 position of the indole (B1671886) ring is the most synthetically versatile handle on the molecule for carbon-carbon and carbon-heteroatom bond formation. This is primarily due to its susceptibility to a variety of metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C7 position, replacing the bromine atom. mdpi.com The reactivity of aryl bromides in these transformations is well-established, making 7-bromo-3-ethyl-4-fluoro-1H-indole an excellent substrate for such derivatization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C7-bromo position with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds or for introducing alkyl and vinyl groups. For related bromo-substituted heterocyclic compounds like 5-bromoindazoles, catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven effective, yielding the coupled products in high yields. nih.gov The reaction is tolerant of a wide range of functional groups, a significant advantage for complex molecule synthesis. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, catalyzed by a palladium complex. This reaction provides a direct method for the vinylation of the indole C7 position. The regioselectivity of Heck reactions on the indole core can be influenced by the choice of ligands and reaction conditions. rsc.org

Sonogashira Coupling: To introduce an alkyne moiety at the C7 position, the Sonogashira coupling is the reaction of choice. It pairs the bromoindole with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). organic-chemistry.org This reaction is known for its mild conditions and high efficiency. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions, based on established protocols for similar aryl bromides.

Reaction Catalyst Ligand (if applicable) Base Solvent Typical Temperature
Suzuki-MiyauraPd(dppf)Cl₂ or Pd(PPh₃)₄dppf or PPh₃K₂CO₃ or Cs₂CO₃DME, Dioxane, or Toluene/H₂O80-110 °C
HeckPd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120 °C
SonogashiraPdCl₂(PPh₃)₂PPh₃Et₃N or DiisopropylamineTHF or DMFRoom Temp. to 60 °C

This table presents generalized conditions and optimization may be required for the specific substrate this compound.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this compound, the bromine at C7 is not sufficiently activated by the fluorine at C4 or the indole nitrogen for direct SNAr displacement under standard conditions. While such reactions are known for certain activated halo-azaindoles, they often necessitate harsh conditions like very high temperatures and a large excess of the nucleophile. beilstein-journals.org Therefore, the C7-bromo moiety in this specific compound is generally considered unreactive towards traditional SNAr pathways.

Reactivity of the Fluorine Atom at C4

The fluorine atom at the C4 position significantly influences the electronic properties of the indole ring and presents its own, albeit limited, potential for transformation.

The carbon-fluorine bond is exceptionally strong, making it the most difficult carbon-halogen bond to cleave. Consequently, direct nucleophilic displacement of the C4-fluorine is highly challenging and generally not a viable synthetic route. However, the C-F bond is not entirely inert. Certain palladium-catalyzed cross-coupling reactions have been developed to activate C-F bonds, though these often require specialized ligands and forcing conditions. mdpi.com

Alternatively, the fluorine atom can serve as a "traceless directing group." organic-chemistry.org Its strong inductive effect can facilitate ortho-lithiation or metallation at the adjacent C5 position, which can then be trapped with an electrophile to achieve functionalization at a position that might otherwise be difficult to access.

Transformations Involving the C3-Ethyl Group

The C3 position of the indole ring is inherently electron-rich and is a common site for functionalization. In this molecule, it is already substituted with an ethyl group.

The C3-ethyl group is generally stable and unreactive under many conditions used to modify the C7-bromo position. However, its presence influences the reactivity of the rest of the indole ring. For instance, it directs further electrophilic substitution away from the C3 position. While direct C3-alkylation is a common reaction for unsubstituted indoles, the presence of the ethyl group means that transformations would likely occur elsewhere. acs.orgnih.govresearchgate.net

Potential, albeit more challenging, transformations of the C3-ethyl group itself could include oxidation of the benzylic-like α-carbon under strong oxidizing conditions. Furthermore, the presence of the C3-alkyl substituent can direct functionalization to the C2 position under specific metal-catalyzed, directing-group-assisted conditions. frontiersin.org However, for most synthetic applications involving this compound, the C3-ethyl group would be considered a stable spectator substituent while derivatization occurs at the more reactive C7-bromo position.

Functionalization of the Ethyl Side Chain

The ethyl group at the C3 position of this compound is a key site for introducing structural diversity. While specific studies on this compound are not available, established methods for alkyl chain functionalization on indole rings suggest several viable pathways.

A primary route for modification is free-radical halogenation . This process would likely target the α-position of the ethyl group, which is activated by the indole ring, to introduce a halogen like bromine. This newly formed haloalkyl derivative can then act as a versatile precursor for a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups such as hydroxyl, cyano, or amino moieties.

Oxidation of the ethyl side chain presents another avenue for derivatization. The use of mild oxidizing agents could selectively introduce a hydroxyl group at the α-position, yielding a secondary alcohol. Conversely, more potent oxidizing conditions could lead to the formation of a ketone.

Modern synthetic techniques, such as metal-catalyzed C-H activation , offer a direct approach to functionalize the ethyl group, potentially enabling the introduction of aryl, alkyl, or silyl (B83357) groups with high precision.

Table 1: Potential Functionalization Reactions of the Ethyl Side Chain

Reaction TypeReagents and ConditionsPotential Product
Free-Radical HalogenationN-Bromosuccinimide (NBS), light/radical initiator3-(1-Bromoethyl)-7-bromo-4-fluoro-1H-indole
Nucleophilic Substitution3-(1-Bromoethyl)-7-bromo-4-fluoro-1H-indole + Nucleophile (e.g., NaOH, NaCN, RNH₂)3-(1-Hydroxyethyl)-, 3-(1-Cyanoethyl)-, or 3-(1-Aminoethyl)- derivatives
Mild OxidationSelenium dioxide (SeO₂)3-(1-Hydroxyethyl)-7-bromo-4-fluoro-1H-indole
Strong OxidationPotassium permanganate (B83412) (KMnO₄)3-Acetyl-7-bromo-4-fluoro-1H-indole

N1-Position Modifications and Their Impact on Reactivity and Electronic Properties

Common modifications at this position include:

N-Alkylation: The introduction of an alkyl group, which can enhance solubility and serve as a protecting group.

N-Acylation: The addition of an acyl group, which significantly reduces the electron density of the indole ring due to the electron-withdrawing nature of the acyl moiety.

N-Sulfonylation: The incorporation of a sulfonyl group (e.g., tosyl or mesyl), which strongly deactivates the indole ring towards electrophilic attack.

N-Silylation: The attachment of a silyl group, which can act as a protecting group and direct subsequent metalation reactions.

The electronic nature of the substituent introduced at the N1 position has a profound effect on the indole's reactivity. Electron-donating groups will enhance the nucleophilicity of the ring, while electron-withdrawing groups will decrease it. This effect is superimposed on the existing electronic influence of the bromo and fluoro substituents. The fluorine atom at C4 and the bromine at C7 both exert an electron-withdrawing inductive effect, which diminishes the electron density of the aromatic system. researchgate.net

Table 2: Common N1-Position Modifications and Their Effects

ModificationTypical ReagentsImpact on ReactivityImpact on Electronic Properties
N-AlkylationAlkyl halide, Base (e.g., NaH)Generally increases reactivityWeakly increases electron density
N-AcylationAcyl chloride, Base (e.g., Pyridine)Decreases reactivityStrongly decreases electron density
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine)Significantly decreases reactivityVery strongly decreases electron density
N-SilylationSilyl chloride (e.g., TBDMSCl), BaseProtects N-H, can direct lithiationModulates reactivity, readily removable

Chemo- and Regioselectivity in Multi-Substituted Indole Reactions

The presence of bromo, ethyl, and fluoro substituents on the indole scaffold of this compound dictates the chemo- and regioselectivity of further transformations.

In electrophilic aromatic substitution reactions, the C3 position, which is typically the most reactive site in indoles, is blocked by the ethyl group. Therefore, electrophilic attack is anticipated to occur at other positions, namely C2, C5, or C6. The outcome will be determined by the interplay of the directing effects of the existing substituents and the nature of the electrophile.

The bromine atom at the C7 position serves as a versatile handle for metal-catalyzed cross-coupling reactions . Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide array of functional groups at this position with high regioselectivity.

Furthermore, the N-H group can be utilized for directed ortho-metalation (DoM) . Following deprotonation of the nitrogen, the resulting anion can direct a second deprotonation to an adjacent position. Given the substitution pattern, metalation is most likely to occur at the C2 position, allowing for the selective introduction of functional groups at this site.

Table 3: Expected Chemo- and Regioselectivity in Key Reactions

Reaction TypeExpected RegioselectivityKey Influencing Factors
Electrophilic Aromatic SubstitutionC2, C5, or C6Electronic and steric effects of existing substituents
Metal-Catalyzed Cross-CouplingC7Presence of the bromo substituent
Directed Ortho-MetalationC2Directing effect of the N-anion and substitution at C7

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structural confirmation of 7-Bromo-3-ethyl-4-fluoro-1H-indole heavily relies on a combination of ¹H, ¹³C, and ¹⁹F NMR experiments. Each of these techniques provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a compound like this compound, characteristic signals would be expected for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the aromatic protons on the indole (B1671886) ring, and the N-H proton of the indole. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, data from the related compound 7-bromo-3-methyl-1H-indole shows the N-H proton as a broad singlet around 8.06 ppm, and the aromatic protons appearing as multiplets in the range of 6.97-7.55 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would be expected to show distinct signals for the two carbons of the ethyl group, and the eight carbons of the indole core. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. Similarly, the carbon attached to the bromine atom would have its chemical shift influenced by the heavy atom effect. As a reference, the ¹³C NMR spectrum of 7-bromo-3-methyl-1H-indole displays signals for the indole carbons between 104.75 and 135.07 ppm. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. This technique is highly sensitive and provides direct information about the chemical environment of the fluorine substituent. The chemical shift of the fluorine signal and its coupling to neighboring protons (nJHF) would definitively confirm its position on the indole ring. For fluorinated aromatic compounds, the ¹⁹F chemical shifts are highly dependent on the electronic nature of the other substituents on the ring.

A comprehensive analysis of 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms in this compound.

Table 1: Illustrative NMR Data for a Substituted Indole Analog This table presents typical chemical shift ranges for a functionally similar substituted indole, as direct experimental data for this compound is not publicly available.

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹HN-H~8.0-8.5br s-
¹HAromatic CH~6.8-7.6m-
¹H-CH₂-~2.7-2.9qJ ≈ 7.5
¹H-CH₃~1.2-1.4tJ ≈ 7.5
¹³CIndole C~100-140--
¹³CC-F-d¹JCF ≈ 240-260
¹³C-CH₂-~18-22-
¹³C-CH₃~13-16--
¹⁹FAr-F~ -110 to -140m-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be employed to confirm its molecular formula of C₁₀H₉BrFN. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom. The high mass accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A prominent N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively. For instance, in a complex molecule containing a bromo substituent, a C-Br stretching vibration has been observed at 576 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds of the aromatic system, often produce strong Raman signals. Therefore, the Raman spectrum of this compound would be particularly useful for characterizing the indole core.

The combination of these advanced spectroscopic and structural characterization techniques provides a comprehensive and detailed understanding of the chemical structure of this compound, which is essential for its potential applications in various fields of scientific research.

Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Ethyl 4 Fluoro 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT studies would provide fundamental insights into the electronic properties and stability of 7-Bromo-3-ethyl-4-fluoro-1H-indole.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the ethyl group at the 3-position introduces rotational freedom, necessitating a conformational analysis to identify the most stable rotamer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A larger gap generally implies lower reactivity. For this compound, the distribution and energies of these orbitals would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the indole (B1671886) ring and ethyl group.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

An MESP surface map would visually represent the electrostatic potential on the electron density surface of this compound. This analysis would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Such a map would be invaluable for predicting how the molecule might interact with other reagents.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations could provide predicted ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These predictions would be based on the optimized molecular geometry and electronic structure.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to model potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energies and feasibility of various reactions, such as electrophilic substitution or cross-coupling reactions at the bromine-substituted position.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR studies aim to establish mathematical relationships between the structural features of molecules and their physical or chemical properties. While no QSPR models specifically for this compound have been developed, this compound could potentially be included in larger datasets of indole derivatives to build models that predict properties like solubility, boiling point, or other physicochemical characteristics based on calculated molecular descriptors.

Mechanistic Research and Biological Target Interactions of 7 Bromo 3 Ethyl 4 Fluoro 1h Indole Analogs

In Vitro Studies on Enzyme Modulation and Inhibition Mechanisms

In vitro studies are fundamental in elucidating the direct effects of indole (B1671886) analogs on specific enzymes. These assays provide critical data on inhibition kinetics, binding affinities, and the specificity of these compounds, offering insights into their potential as therapeutic agents.

The study of inhibition kinetics helps to characterize the mode of action by which a compound affects an enzyme. Different types of inhibitors alter the enzyme's kinetics in distinct, measurable ways. khanacademy.org For instance, competitive inhibitors typically increase the Michaelis constant (Km) without affecting the maximum velocity (Vmax), while noncompetitive inhibitors decrease Vmax without changing Km. youtube.com

Research on various substituted indole analogs has demonstrated their potential as potent enzyme inhibitors. For example, a study on indole-based inhibitors of sphingosine kinase 2 (SphK2) identified a compound with a Ki of 90 nM, showcasing a high binding affinity for the target enzyme. nih.gov Similarly, studies on MEK1 inhibitors, which can include indole-like scaffolds, have characterized compounds based on their binding affinity (Kd) and inhibitory concentrations (IC50), revealing that potency can depend on the specific assay format used (e.g., inhibition of catalysis vs. prevention of activation). nih.gov

Table 1: Inhibition Data for Various Indole Analogs on Target Enzymes

Compound ClassTarget EnzymeInhibition MetricValue
Indole-based analogSphingosine Kinase 2 (SphK2)Ki90 nM nih.gov
Substituted IndoleCyclooxygenase-2 (COX-2)IC500.32 µM nih.gov
Fluorinated TriarylpyrazoleCyclooxygenase-2 (COX-2)IC500.049 µM nih.gov
MEK Inhibitor (U-0126)MEK1KdVaries (lowest of 5 tested) nih.gov
MEK Inhibitor (CI-1040)MEK1KdVaries (highest of 5 tested) nih.gov

This table is interactive. Click on the headers to sort the data.

Specificity and selectivity are critical parameters for a therapeutic compound, as they determine the extent to which it interacts with its intended target versus off-target molecules. nih.gov High selectivity can minimize side effects. acs.org Profiling inhibitors against a large panel of enzymes is a common strategy to determine their selectivity. nih.gov

For indole analogs, selectivity is a key area of investigation. In the context of cyclooxygenase (COX) enzymes, certain substituted indoles have been shown to be selective inhibitors of COX-2 over COX-1. nih.govnih.govrsc.org This is significant because selective COX-2 inhibition can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. acs.orgrsc.org For example, a new N-1 and C-3 substituted indole derivative demonstrated a selective COX-2 inhibitory activity with an IC50 of 0.32 μM and a selectivity index of over 312. nih.gov Similarly, research on sphingosine kinase inhibitors led to the discovery of an indole-based compound that was over 110-fold more selective for SphK2 over SphK1. nih.gov The substitution pattern on the indole ring is crucial for achieving this selectivity. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

Understanding how indole analogs bind to specific receptors is essential for elucidating their mechanism of action at a molecular level.

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding modes of ligands within the active site of a receptor. researchgate.netresearchgate.net These methods provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

For indole derivatives, docking studies have been instrumental in explaining their biological activities. In studies of COX-2 inhibitors, docking revealed that the presence of a carboxylic group was important for electrostatic interactions with key residues like Arg 120 in the active site. researchgate.net Another study on indole derivatives as COX-2 inhibitors showed a hydrogen bond forming between the compound and Tyr 355 and Arg 120, similar to the binding of indomethacin. nih.gov Molecular dynamics simulations further assess the stability of these interactions over time. nih.gov Such studies have predicted high binding affinities for ligands to their target receptors, with calculated binding energies up to -11.51 kcal/mol in some cases. nih.gov

Investigation of Cellular Pathway Modulation by Substituted Indoles

Beyond direct enzyme or receptor interactions, it is crucial to understand how these compounds affect broader cellular signaling pathways.

The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov It controls the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.govjohnshopkins.edu The modulation of this pathway is a key target for anti-inflammatory drug development.

Indole compounds, such as Indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), have been shown to suppress NF-κB activation. nih.govnih.gov They can inhibit the phosphorylation of IκBα, an inhibitory protein, which in turn blocks the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory genes. nih.gov Studies on brominated indoles have shown they can inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2), which are downstream effects of pathways involving NF-κB and COX-2. nih.gov The anti-inflammatory activity of halogenated isatins (an indole derivative) depends on both the position and the type of halogen substituent, suggesting that different analogs may have distinct modes of action on these pathways. nih.gov Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of pro-inflammatory cytokines NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced cellular models. rsc.org

Effects on Cell Proliferation and Apoptosis Mechanisms

Studies on brominated indole derivatives have demonstrated significant effects on cancer cell proliferation and the induction of apoptosis, or programmed cell death. For instance, purified brominated indoles from the marine gastropod Dicathais orbita, such as 6-bromoisatin, have been shown to inhibit the viability of colon cancer cells (HT29 and Caco-2). Mechanistic investigations revealed that these compounds can induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase. nih.gov One fraction containing 6-bromoisatin was found to induce apoptosis in 77.6% of HT29 cells and arrested 25.7% of the cells in the G2/M phase of the cell cycle. nih.gov

The pro-apoptotic activity of brominated indoles is often associated with the activation of caspases, a family of proteases that are central to the apoptotic process. Increased activity of caspase 3/7 has been observed in cancer cells treated with these compounds, indicating the involvement of the caspase-dependent apoptotic pathway. nih.gov While direct studies on 7-Bromo-3-ethyl-4-fluoro-1H-indole are not available, the evidence from structurally related brominated indoles suggests a strong potential for similar mechanisms of action.

Table 1: Effects of Brominated Indole Analogs on Cancer Cell Lines

Compound/FractionCell LineIC50 (µM)Key Apoptotic EventsCell Cycle Arrest
6-Bromoisatin containing fractionHT29~10077.6% apoptosis, increased caspase 3/7 activityG2/M phase (25.7% of cells)
6-Bromoisatin containing fractionCaco-2~100Increased caspase 3/7 activityNot specified
TyrindoleninoneHT29390Increased caspase 3/7 activityNot specified

Modulation of Tubulin Polymerization

A crucial target in cancer chemotherapy is the microtubule network, which is essential for cell division. Indole derivatives have been identified as potent inhibitors of tubulin polymerization, the process of forming these microtubules. nih.gov These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules and leading to mitotic arrest and subsequent apoptosis.

Structure-activity relationship (SAR) studies of various indole derivatives have highlighted the importance of specific substitutions on the indole ring for potent tubulin polymerization inhibition. For example, analogs with a 3,4,5-trimethoxyphenyl (TMP) moiety, similar to the potent natural tubulin inhibitor combretastatin A-4, have shown significant activity. Modifications at the 5-, 6-, and 7-positions of the indole nucleus have been explored to enhance this activity. nih.gov While direct experimental data for this compound is not available, its structural features, including the halogen substitutions, suggest it could potentially interact with the tubulin protein. The ethyl group at the 3-position is also a common feature in other tubulin-inhibiting indole compounds.

Role of Bromine and Fluorine Substituents in Enhancing Target Affinity and Selectivity

The presence and position of halogen atoms on the indole ring are critical determinants of the biological activity and selectivity of these compounds. The introduction of bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Bromine: The bromine atom, being large and lipophilic, can enhance the binding of the molecule to its biological target through hydrophobic and van der Waals interactions. In the context of anticancer activity, brominated indoles have shown potent inhibition of cancer cell growth. The position of the bromine atom is crucial; for instance, substitutions at the 5- and 6-positions of the indole ring have been associated with significant cytotoxic effects. nih.gov

Fluorine: The fluorine atom, due to its small size and high electronegativity, can alter the electronic properties of the indole ring and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The substitution of fluorine can also lead to stronger interactions with target proteins through the formation of hydrogen bonds and dipole-dipole interactions. In the context of antimicrobial activity, 7-fluoroindole has been shown to reduce the virulence of Pseudomonas aeruginosa without inhibiting its growth, suggesting a selective targeting of virulence factors. frontiersin.org This highlights the potential of fluorine substitution to confer target selectivity.

The combination of both bromine and fluorine in a single indole scaffold, as in this compound, could potentially result in a synergistic enhancement of biological activity. The electron-withdrawing nature of both halogens can modulate the pKa of the indole nitrogen, influencing its interaction with biological targets.

Elucidation of Anti-inflammatory, Antimicrobial, and Anticancer Mechanisms at a Molecular Level

Anti-inflammatory Mechanisms: Indole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways. A common mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, indole analogs can effectively reduce the inflammatory response.

Antimicrobial Mechanisms: The antimicrobial activity of halogenated indoles can be attributed to several mechanisms. One proposed mechanism is the disruption of bacterial cell membranes, leading to increased permeability and cell death. Additionally, certain indole derivatives can interfere with bacterial communication systems, such as quorum sensing, which is crucial for the coordinated expression of virulence factors and biofilm formation. frontiersin.org For example, 7-fluoroindole has been shown to inhibit the production of virulence factors and biofilm formation in P. aeruginosa. frontiersin.org

Anticancer Mechanisms: As discussed, the anticancer mechanisms of halogenated indole analogs are multifaceted. They primarily involve the induction of apoptosis through caspase activation and the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov These actions lead to cell cycle arrest, preventing the proliferation of cancer cells. The specific substitutions of bromine and fluorine on the indole ring are thought to enhance these activities by improving target binding and metabolic stability.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Ethyl 4 Fluoro 1h Indole Derivatives

Systematic Modification of Substituents at C7, C4, and C3 Positions

The benzene (B151609) portion of the indole (B1671886) ring offers multiple sites for substitution, with the C4, C5, C6, and C7 positions being key targets for medicinal chemists. The presence of a bromine atom at C7 and a fluorine atom at C4 in the parent scaffold provides a unique electronic and steric environment. The following subsections delve into the influence of modifications at these positions, as well as at the C3 position, on the biological profile of these compounds.

Influence of Halogen Identity and Position on Biological Activity

The identity and placement of halogen atoms on the indole ring can profoundly influence a molecule's biological activity. Halogens can act as hydrogen bond acceptors, modulate acidity and basicity of nearby functional groups, and participate in halogen bonding, a non-covalent interaction that can be critical for ligand-receptor recognition.

While direct SAR studies on the 7-bromo-4-fluoro-1H-indole scaffold are not extensively reported in publicly available literature, general principles from related indole series can be extrapolated. For instance, in the development of inhibitors for various protein targets, the substitution of a bromine atom with other halogens like chlorine or iodine can lead to significant changes in potency and selectivity. Chlorine, being smaller and more electronegative than bromine, may lead to a different binding orientation or altered metabolic susceptibility. Conversely, the larger and more polarizable iodine atom could introduce favorable van der Waals interactions or, conversely, steric hindrance.

The position of the fluorine atom at C4 is also a critical determinant of activity. Fluorine's high electronegativity can influence the pKa of the indole nitrogen, affecting its hydrogen bonding capability. Moving the fluorine to other positions on the benzene ring, such as C5 or C6, would redistribute the electron density of the aromatic system, thereby impacting interactions with biological targets.

Table 1: Hypothetical Impact of Halogen Modifications on Biological Activity

C7-SubstituentC4-SubstituentExpected Impact on Lipophilicity (LogP)Potential Influence on Biological Activity
BromoFluoroHighBaseline for comparison.
ChloroFluoroModerateMay alter binding affinity due to smaller size and higher electronegativity compared to bromo.
IodoFluoroVery HighPotential for enhanced binding through polarizability, but also risk of steric clash.
BromoChloroHighAltered electronic distribution compared to C4-fluoro, potentially affecting target interaction.

Effect of Alkyl Chain Length and Branching at C3

The C3 position of the indole ring is a common site for substitution, and the nature of the alkyl group at this position can significantly impact pharmacological activity. The ethyl group in 7-bromo-3-ethyl-4-fluoro-1H-indole provides a certain degree of lipophilicity and steric bulk.

Varying the length of the alkyl chain (e.g., from methyl to propyl, butyl, etc.) can probe the size and nature of the binding pocket. A longer chain might access deeper hydrophobic regions within a receptor, leading to increased potency. However, an excessively long chain could also result in a loss of activity due to steric hindrance or an unfavorable increase in lipophilicity, which could negatively affect solubility and pharmacokinetic properties.

Branching of the alkyl chain (e.g., replacing the ethyl group with an isopropyl or tert-butyl group) introduces greater steric bulk in the vicinity of the C3 position. This can be beneficial if the binding site is accommodating, potentially leading to enhanced selectivity for a particular target over others.

Investigation of N1-Substituent Effects on Biological Efficacy

The indole nitrogen (N1) is another key position for modification. Substitution at this position can have a dramatic effect on the molecule's properties. An unsubstituted N1 position can act as a hydrogen bond donor, which may be a crucial interaction for binding to a biological target.

Introducing a substituent at N1 removes this hydrogen bond donating capability and can introduce other functionalities. For example, small alkyl groups can increase lipophilicity. Larger or more complex substituents, such as benzyl (B1604629) or substituted phenyl groups, can explore additional binding pockets or introduce new interactions. The incorporation of polar groups in the N1-substituent could enhance solubility or provide additional hydrogen bonding opportunities.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound derivatives are publicly documented, the principles of QSAR can be applied to guide the optimization of this scaffold.

A typical QSAR study on this series would involve synthesizing a library of analogs with systematic variations at the C7, C4, C3, and N1 positions. The biological activity of these compounds would then be determined in a relevant assay. A variety of molecular descriptors, such as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, Taft parameters), and hydrophobic (e.g., logP) parameters, would be calculated for each molecule.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to derive an equation that correlates the descriptors with the biological activity. Such a model could take the general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

A well-validated QSAR model can be a powerful tool for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

Insights from SAR for Rational Design of Bioactive Indoles

The collective insights gained from SAR and QSAR studies provide a roadmap for the rational design of new, more effective bioactive indole derivatives based on the 7-bromo-4-fluoro-1H-indole scaffold. bldpharm.com

For instance, if SAR studies reveal that a larger, more polarizable halogen at C7 enhances activity, this would suggest that exploring iodo-substituted analogs could be a fruitful avenue. Similarly, if a branched alkyl group at C3 leads to improved selectivity, further exploration of different branched substituents would be warranted.

Computational methods, such as molecular docking, can be used in conjunction with SAR data to visualize how these molecules might bind to their target. By building a homology model of the target protein or using a known crystal structure, researchers can dock the indole derivatives into the active site and analyze the potential interactions. This can provide a structural basis for the observed SAR and guide the design of new compounds with optimized binding interactions. For example, if docking studies show an unoccupied hydrophobic pocket near the N1 position, this would suggest that synthesizing analogs with lipophilic N1-substituents could lead to improved potency.

Future Perspectives in Academic Research on 7 Bromo 3 Ethyl 4 Fluoro 1h Indole

Advancements in Asymmetric Synthesis and Catalyst Development

The synthesis of specific, single-enantiomer indole (B1671886) derivatives is a critical goal in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. Future research will likely focus on the development of sophisticated catalytic systems to achieve the asymmetric synthesis of 7-Bromo-3-ethyl-4-fluoro-1H-indole and its analogs.

Key research directions include:

Chiral Catalyst Design: The development of novel chiral catalysts, including both metal-based and organocatalysts, will be crucial for controlling the stereochemistry at the C3 position of the indole ring. These catalysts will need to be highly efficient and selective to produce the desired enantiomer in high yield and purity.

Flow Chemistry and Automation: The integration of asymmetric catalysis with continuous flow technologies presents an opportunity for high-throughput screening of reaction conditions and catalysts. researchgate.net This approach can accelerate the optimization of synthetic routes and facilitate the scalable production of enantiomerically pure compounds. researchgate.net

Catalyst Immobilization: To enhance the sustainability and cost-effectiveness of the synthesis, research into immobilizing homogeneous asymmetric catalysts onto solid supports will be important. researchgate.net This allows for easy separation and recycling of the catalyst, a significant advantage in large-scale manufacturing. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. researchgate.net For this compound, these computational tools can significantly accelerate the design and optimization of new derivatives with desired properties.

Potential applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties.

Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding chemists in the laboratory.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the indole scaffold is a well-established pharmacophore, the specific combination of substituents in this compound may unlock novel therapeutic applications. nih.gov Future research should explore its potential in areas beyond its currently known activities.

Promising areas for investigation are:

Specific Enzyme Inhibition: The unique electronic and steric properties of this compound could make it a selective inhibitor of specific enzymes involved in disease pathways. For instance, its potential as an inhibitor of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is implicated in non-small-cell lung cancer, warrants investigation. nih.gov

Targeting Drug-Resistant Pathogens: The emergence of multidrug-resistant (MDR) bacteria is a major global health threat. mdpi.com Halogenated compounds have shown promise as antimicrobial agents, and future studies should evaluate the efficacy of this compound and its derivatives against a panel of drug-resistant pathogens.

Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. Research could uncover potential applications for this compound in treating neurological and psychiatric disorders.

Development of Fluorescent Probes and Bioimaging Agents utilizing Fluorine

The presence of a fluorine atom in this compound makes it an attractive candidate for the development of fluorescent probes for bioimaging. nih.gov Fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes in real-time. rsc.org

Future research in this area could focus on:

Rational Design of Probes: By strategically modifying the indole core and attaching specific recognition moieties, it is possible to design fluorescent probes that are activated by specific enzymes or biomolecules. nih.gov This would allow for the targeted imaging of disease-related processes. rsc.org

In Vivo Imaging: Developing probes with suitable photophysical properties, such as long-wavelength emission and high quantum yield, will be essential for deep-tissue in vivo imaging applications.

High-Resolution Imaging: The high sensitivity and spatiotemporal resolution of fluorescence microscopy, combined with well-designed probes, can provide detailed insights into cellular and subcellular events. rsc.org

Design of Multi-Target Directed Ligands

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological targets. nih.gov Multi-target directed ligands (MTDLs), which are single molecules designed to interact with several targets simultaneously, represent a promising therapeutic strategy. nih.gov The this compound scaffold is an excellent starting point for the design of MTDLs.

Key strategies for MTDL design include:

Pharmacophore Hybridization: Combining the structural features of this compound with other known pharmacophores could lead to hybrid molecules with affinity for multiple targets.

Fragment-Based Design: Identifying fragments of the molecule that bind to different targets and then linking them together is another viable approach.

Computational Modeling: In silico methods can be used to predict the binding of potential MTDLs to their intended targets and to optimize their selectivity and affinity.

Exploration of Reactivity in Complex Biological Environments

Understanding how this compound behaves in a complex biological milieu is crucial for its development as a therapeutic agent or research tool. Future studies should investigate its metabolic stability, potential for biotransformation, and interactions with biological macromolecules.

Areas for investigation include:

Metabolic Profiling: Identifying the metabolic pathways and the resulting metabolites of this compound in various biological systems is essential for understanding its pharmacokinetic and pharmacodynamic profiles.

Covalent Labeling: The reactivity of the indole ring could be exploited for the development of covalent probes to label and identify specific protein targets.

Toxicity and Off-Target Effects: A thorough investigation of the compound's potential toxicity and off-target interactions is necessary to ensure its safety and selectivity.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-3-ethyl-4-fluoro-1H-indole, and what reagents are typically employed?

  • Methodological Answer : The synthesis involves sequential functionalization of the indole core. Key steps include:
  • Bromination : Use N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 7-position (common for indole derivatives) .
  • Fluorination : Electrophilic fluorination using Selectfluor or direct fluorodeamination under acidic conditions for the 4-position .
  • Ethylation : Alkylation at the 3-position via nucleophilic substitution, employing ethyl halides (e.g., ethyl bromide) with bases like NaH in anhydrous THF .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–8.0 ppm) and substituent signals (e.g., ethyl CH₂ at δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet)) . Fluorine (¹⁹F NMR) appears as a singlet near δ -114 ppm .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₀BrFN) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming substituent positions and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, CuI-catalyzed azide-alkyne cycloaddition (Click chemistry) requires PEG-400:DMF solvent mixtures for optimal regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time for bromination/fluorination steps, improving yields by 15–20% compared to conventional heating .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediates and minimize side reactions .

Q. What strategies are recommended for resolving contradictions in NMR data when synthesizing novel this compound analogs?

  • Methodological Answer :
  • Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic protons) using 2D NMR (COSY, HSQC) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace substituent effects on chemical shifts .
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like serotonin receptors (5-HT subtypes), leveraging structural homology models .
  • QSAR Modeling : Train models on halogenated indole datasets to correlate substituent electronegativity (e.g., Br vs. F) with IC₅₀ values .
  • MD Simulations : Assess binding stability in lipid bilayers or protein pockets over 100-ns trajectories (AMBER or GROMACS) .

Q. What are the critical considerations in designing structure-activity relationship (SAR) studies for halogenated indole derivatives like this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically replace Br/F with Cl/I or alkyl groups to evaluate steric/electronic effects on receptor affinity .
  • Positional Isomerism : Compare 4-fluoro vs. 5-fluoro analogs to map pharmacophore requirements .
  • Biological Assays : Pair in vitro enzyme inhibition (e.g., kinase panels) with in vivo pharmacokinetics (Caco-2 permeability, microsomal stability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and normalize assay conditions (cell lines, IC₅₀ protocols) .
  • Dose-Response Curves : Re-evaluate activity using standardized concentrations (1 nM–100 µM) to identify non-linear trends .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out false positives .

Tables for Key Comparisons

Q. Table 1: Substituent Effects on Indole Bioactivity

Substituent PositionBiological Activity (Target)Key Reference
7-Bromo, 4-FluoroAnticancer (Topoisomerase II)
3-Ethyl, 5-FluoroNeuroprotective (5-HT₃)
7-Iodo, 4-MethoxyAntiviral (NS5B Polymerase)

Q. Table 2: Optimization of Fluorination Reagents

ReagentYield (%)Purity (%)ConditionsReference
Selectfluor8598DCM, RT, 12 h
DAST7295THF, -20°C, 6 h
NFSI7897DMF, 60°C, 8 h

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Feasible Synthetic Routes

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7-Bromo-3-ethyl-4-fluoro-1H-indole
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7-Bromo-3-ethyl-4-fluoro-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.